molecular formula C8H5N5 B1481556 1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2098139-68-3

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1481556
CAS No.: 2098139-68-3
M. Wt: 171.16 g/mol
InChI Key: OGAJPRRXEALNPC-UHFFFAOYSA-N
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Description

1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(cyanomethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAJPRRXEALNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CAS No. 2098139-68-3) is a heterocyclic compound that features both imidazole and pyrazole rings. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N5C_8H_7N_5, with a molecular weight of approximately 177.17 g/mol. The presence of the cyanomethyl and carbonitrile groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including variations of imidazo[1,2-b]pyrazole compounds. In vitro tests have demonstrated significant activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The anticancer properties of imidazo[1,2-b]pyrazole derivatives have been explored in several studies. Notably, compounds similar to this compound have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells . This mechanism suggests potential applications in treating various cancers.

Case Study: Combination Therapy
In a study examining the synergistic effects of pyrazole derivatives with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazoles enhanced the cytotoxic effects of doxorubicin, particularly in the more resistant MDA-MB-231 cells . This combination therapy approach could improve treatment outcomes for patients with aggressive breast cancer subtypes.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It has been observed to inhibit kinase activity, which is crucial for cell proliferation and survival in cancerous cells . The binding affinity to these targets can lead to significant alterations in cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(cyanomethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.